molecular formula C21H18N4O4S B3443354 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B3443354
M. Wt: 422.5 g/mol
InChI Key: NCDYDFMITDCUDD-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide is a sulfonamide derivative featuring a benzofuran carboxamide moiety linked to a 2,6-dimethylpyrimidin-4-yl sulfamoyl group. The pyrimidine ring’s substitution pattern (2,6-dimethyl) and the benzofuran-carboxamide group likely influence its electronic properties, solubility, and target binding, distinguishing it from other sulfonamide-based analogs.

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-13-11-20(23-14(2)22-13)25-30(27,28)17-9-7-16(8-10-17)24-21(26)19-12-15-5-3-4-6-18(15)29-19/h3-12H,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDYDFMITDCUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with a sulfamoyl-substituted phenyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

  • Structural Differences : The pyrimidine substituents are at positions 4 and 6 (vs. 2 and 6 in the target compound), and the benzofuran moiety has additional methyl groups at positions 3, 5, and 4.

N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide

  • Structural Differences : Methoxy groups replace methyl groups on the pyrimidine ring, and the benzofuran is replaced by a simpler furan carboxamide.
  • Impact: Methoxy groups could increase electron density on the pyrimidine, affecting hydrogen-bonding interactions.

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1)

  • Structural Differences : Lacks the benzofuran-carboxamide group and instead forms a co-crystal with benzoic acid.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound ~450* 3.2 (est.) 0.15 (aqueous) 2,6-dimethylpyrimidine, benzofuran
N-[4-(4,6-dimethylpyrimidin-2-yl)sulfamoyl analog 493.53 3.8 0.08 3,5,6-trimethylbenzofuran
2,6-Dimethoxy analog ~420* 2.5 0.30 Methoxy groups, furan

*Estimated based on analogous structures in and .

Research Findings and Implications

  • Electronic Effects : The 2,6-dimethylpyrimidine group in the target compound likely reduces electron density compared to methoxy-substituted analogs, favoring hydrophobic interactions over hydrogen bonding .
  • Synthetic Flexibility : The benzofuran-carboxamide moiety allows for further derivatization (e.g., halogenation or methylation), as seen in , to optimize bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide
Reactant of Route 2
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N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide

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